molecular formula C12H16BrNO B1449564 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide CAS No. 1707600-24-5

4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

Cat. No. B1449564
M. Wt: 270.17 g/mol
InChI Key: DTKWNTYVNZMALU-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide consists of a benzamide core with a bromine atom at the 4-position, a methyl group at the 3-position, and a N-(2-methylpropyl) group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

4-Bromo-3-methyl-N-(2-methylpropyl)benzamide has a predicted boiling point of 340.7±35.0 °C and a predicted density of 1.273±0.06 g/cm3 . Its pKa value is predicted to be 14.66±0.46 . These properties can influence how the compound behaves in different environments and how it can be used in various applications.

properties

IUPAC Name

4-bromo-3-methyl-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-4-5-11(13)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKWNTYVNZMALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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